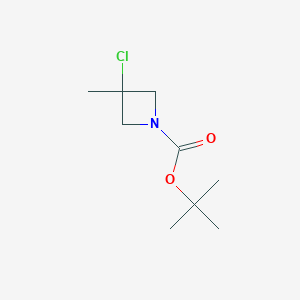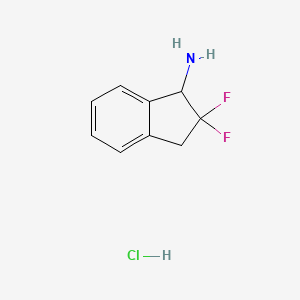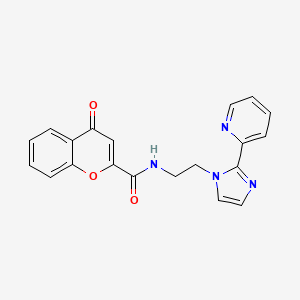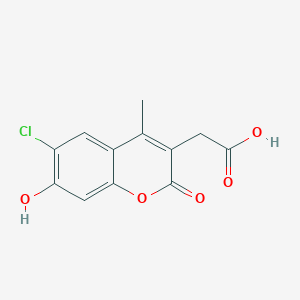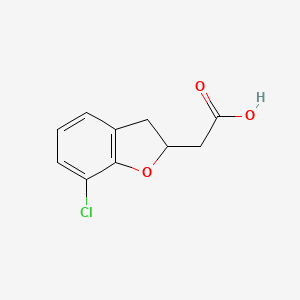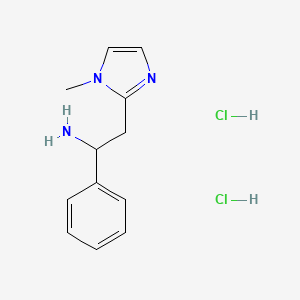
2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The empirical formula of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3, and its molecular weight is 111.15 .Aplicaciones Científicas De Investigación
Catalysis and Bond Formation
- C-N Bond Formation via Hydrogen-Borrowing Strategy : Ruthenium(II) complexes featuring heteroditopic N-heterocyclic carbene ligands, including imidazole derivatives, have been identified as efficient catalysts for C-N bond-forming reactions. These reactions utilize a hydrogen-borrowing methodology under solvent-free conditions, demonstrating the compound's role in facilitating selective mono-N-methylation of anilines and the synthesis of substituted quinolines (Donthireddy et al., 2020).
Antimicrobial and Cytotoxic Activity
- Benzimidazole-Thiazole Derivatives as Anticancer Agents : Derivatives of 1-methyl-benzimidazole have been synthesized and evaluated for their anticancer activity against different cancer cell lines, indicating the potential therapeutic applications of compounds structurally related to 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride (Nofal et al., 2014).
Corrosion Inhibition
- Amino Acid Compounds as Corrosion Inhibitors : Research on derivatives of benzimidazole, including 1-(1H-benzimidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, has shown effectiveness as inhibitors for steel corrosion in HCl solution. This highlights the compound's relevance in protecting metals against corrosion, thereby extending their lifespan in industrial applications (Yadav et al., 2015).
Chemical Synthesis
- Diazotransfer Reagent Development : The synthesis and application of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent underscore the compound's utility in organic synthesis, facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is praised for its shelf stability and ease of preparation from inexpensive materials (Goddard-Borger & Stick, 2007).
Supramolecular Chemistry
- Supramolecular Assembly of Polyimidazole Tripod Coils : The self-assembly of bis(1-methyl-imidazol-2-yl)methyl derivatives with boric acid results in a unique supramolecular structure. This assembly is stabilized by pi-pi stacking and novel hydrogen bonding interactions, revealing the compound's potential in constructing complex molecular architectures (Cheruzel et al., 2005).
Safety and Hazards
Direcciones Futuras
Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential therapeutic applications of “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” and related compounds.
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-8-7-14-12(15)9-11(13)10-5-3-2-4-6-10;;/h2-8,11H,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMIZHXOILEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)
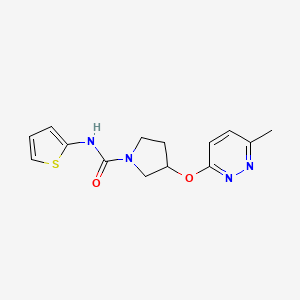
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
